N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride
Overview
Description
N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3OS and its molecular weight is 221.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity in Preclinical Assays :
- Substituted thiazole-5-carboxamides, similar in structure to N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride, have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against hematological and solid tumor cell lines (Lombardo et al., 2004).
Synthesis of Thiazoline‐4‐carboxylates and Cysteine Derivatives :
- Thiazolines, which are structurally related to this compound, are synthesized and can be hydrolyzed to form the hydrochloride salt of amino acids. This process involves the use of thiocarboxamides (Nötzel et al., 2001).
Molluscicidal Properties :
- Thiazolo[5,4-d]pyrimidines, similar to this compound, show activity against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).
Anti-Anoxic Activity :
- Certain 2-thiazolecarboxamides, which are structurally similar to this compound, have demonstrated potent anti-anoxic activity in mice. These compounds possess a nitrogenous basic moiety at the C-2 position of the thiazole ring (Ohkubo et al., 1995).
Synthesis of Functionalized Thiazoles :
- Efficient methods have been developed for synthesizing 2,4,5-trisubstituted thiazoles, which are related to this compound. These methods involve chemoselective thionation-cyclization of highly functionalized enamides (Kumar et al., 2013).
Synthesis of Thiazole and 2-Thiohydantoin Derivatives :
- The synthesis of 2,5-diamino-1,3-thiazole derivatives from N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides and thioureas has been explored. These derivatives undergo recyclization to form substituted 2-thiohydantoins (Balya et al., 2008).
Mechanism of Action
Target of Action
It is known that this compound is a monomer used for polymerization reactions .
Mode of Action
N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride interacts with its targets by participating in free radical polymerization and other polymerization reactions . This high reactivity is due to the presence of the methacrylamide group .
Biochemical Pathways
The compound is involved in the synthesis of polymers for nucleic acid complexation and polyplex formation . These polymers can carry binding sites tailored for specific molecules, ensuring statistical radical copolymerization .
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in the synthesis of polymers. These polymers can be used for nucleic acid complexation and polyplex formation, which are crucial in biomedical research and various applications including coatings, adhesives, and medical devices .
Action Environment
It’s known that the compound is stored at -20°c , indicating that temperature could be a significant factor in its stability.
Properties
IUPAC Name |
N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-5-6(12-4-10-5)7(11)9-3-2-8;/h4H,2-3,8H2,1H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFFOTDBVSYUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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